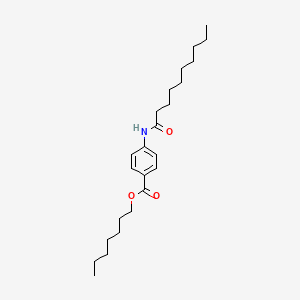

Heptyl 4-(decanoylamino)benzoate

Beschreibung

Heptyl 4-(decanoylamino)benzoate is an ester derivative of benzoic acid featuring a heptyl ester group and a decanoylamino substituent at the para position of the aromatic ring. The heptyl chain (C₇H₁₅) contributes to lipophilicity, while the decanoylamino group (C₁₀H₂₁NO) introduces a long-chain amide, likely enhancing hydrophobic interactions and stability.

Eigenschaften

Molekularformel |

C24H39NO3 |

|---|---|

Molekulargewicht |

389.6 g/mol |

IUPAC-Name |

heptyl 4-(decanoylamino)benzoate |

InChI |

InChI=1S/C24H39NO3/c1-3-5-7-9-10-11-13-15-23(26)25-22-18-16-21(17-19-22)24(27)28-20-14-12-8-6-4-2/h16-19H,3-15,20H2,1-2H3,(H,25,26) |

InChI-Schlüssel |

NGWRXTYBFXHYBU-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OCCCCCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Heptyl 4-(decanoylamino)benzoate typically involves the esterification of 4-(decanoylamino)benzoic acid with heptyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Heptyl 4-(decanoylamino)benzoate can undergo several types of chemical reactions, including:

Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base or acid catalyst.

Major Products

Oxidation: 4-(decanoylamino)benzoic acid and heptanoic acid.

Reduction: 4-(decanoylamino)benzyl alcohol and heptyl alcohol.

Substitution: Various substituted benzoates and amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Heptyl-4-(Decanoylamino)benzoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Zwischenprodukt in der organischen Synthese und als Modellverbindung für die Untersuchung von Veresterungs- und Amidierungsreaktionen verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und antioxidative Eigenschaften.

Medizin: Wird auf seine potenzielle Verwendung in Medikamententrägersystemen und als Bestandteil in pharmazeutischen Formulierungen untersucht.

Industrie: Wird bei der Produktion von Spezialchemikalien, Duftstoffen und Aromastoffen eingesetzt.

Wirkmechanismus

Der Wirkungsmechanismus von Heptyl-4-(Decanoylamino)benzoat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Ester- und Amidfunktionalitäten ermöglichen es ihm, an verschiedenen biochemischen Prozessen teilzunehmen, einschließlich Enzyminhibition und Rezeptorbindung. Die lipophile Natur der Verbindung erleichtert ihre Aufnahme in biologische Membranen, wodurch ihre Bioverfügbarkeit und Wirksamkeit gesteigert werden.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Features

Key structural differences among analogs lie in their ester chains and substituents, which influence molecular weight, solubility, and reactivity. A comparative analysis is summarized below:

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formulas; †Estimated for illustrative purposes.

Reactivity and Functional Performance

- This compound: The long heptyl ester and decanoylamino group likely reduce reactivity compared to smaller analogs like ethyl 4-(dimethylamino)benzoate. However, the amide group may enhance thermal stability, making it suitable for hydrophobic polymer matrices .

- Ethyl 4-(dimethylamino)benzoate: Exhibits high reactivity in resin systems due to the electron-donating dimethylamino group, achieving a 15–20% higher degree of conversion (DC) than methacrylate-based initiators .

- Ethyl 4-(sulfooxy)benzoate : The sulfooxy group introduces acidity and hydrophilicity, enabling applications in pH-sensitive drug delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.